![molecular formula C20H25N5O B5298444 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B5298444.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzamide derivative and is also known as ABT-702. It has been extensively studied for its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, which is responsible for the metabolism of adenosine. Adenosine kinase catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, ABT-702 can increase the levels of adenosine in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
ABT-702 has been shown to have various biochemical and physiological effects. It can increase the levels of adenosine in the body, leading to vasodilation, anti-inflammatory effects, and immunomodulatory effects. ABT-702 has also been shown to have anticonvulsant effects and can protect against ischemic brain injury. Additionally, ABT-702 has been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using ABT-702 in lab experiments is its specificity for adenosine kinase. It can selectively inhibit adenosine kinase without affecting other enzymes involved in adenosine metabolism. However, one of the limitations of using ABT-702 is its potential toxicity. It can cause liver damage and other adverse effects at high doses.
未来方向
There are several future directions for the research on ABT-702. One of the directions is to explore its potential applications in the treatment of various diseases, including cancer, epilepsy, and ischemic brain injury. Another direction is to develop more potent and selective inhibitors of adenosine kinase. Additionally, the safety and toxicity of ABT-702 need to be further studied to determine its potential for clinical use.
Conclusion:
In conclusion, ABT-702 is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in biomedical research. It can selectively inhibit adenosine kinase, leading to various biochemical and physiological effects. ABT-702 has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, ABT-702 has the potential to be a valuable tool in biomedical research and may have applications in the treatment of various diseases.
合成方法
The synthesis of ABT-702 involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(1H-imidazol-1-yl)butylamine in the presence of benzoyl chloride. The reaction yields 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide as the final product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
科学研究应用
ABT-702 has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the enzyme adenosine kinase, which is involved in the metabolism of adenosine. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including inflammation, immune response, and cardiovascular function. By inhibiting adenosine kinase, ABT-702 can increase the levels of adenosine in the body, leading to various physiological effects.
属性
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(3-imidazol-1-ylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-12-17(3)25(23-15)13-18-4-6-19(7-5-18)20(26)22-9-8-16(2)24-11-10-21-14-24/h4-7,10-12,14,16H,8-9,13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYCCYLSAROCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NCCC(C)N3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

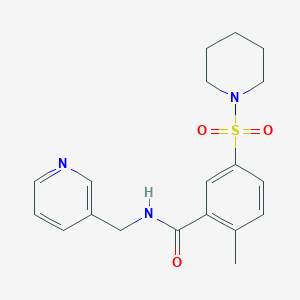

![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
amine dihydrochloride](/img/structure/B5298396.png)
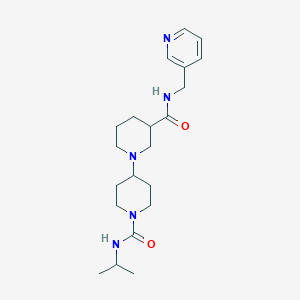
![5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-2-[4-(methylthio)phenyl]-1,3-oxazole](/img/structure/B5298411.png)
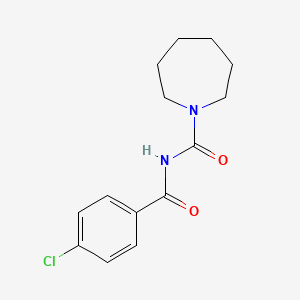
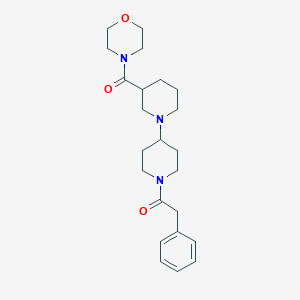
![1-acetyl-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5298425.png)
![N,N-diethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B5298433.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5298436.png)
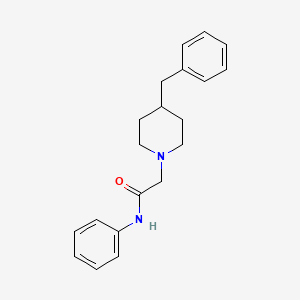
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-chlorobenzamide](/img/structure/B5298471.png)